

5-chloro-6-methoxypyridazin-3-amine synthesis pathway

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Compound of Interest

Compound Name: 5-chloro-6-methoxypyridazin-3-amine

Cat. No.: B6203679

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An in-depth technical guide on the synthesis of 3-amino-6-methoxypyridazine, a closely related compound to the requested **5-chloro-6-methoxypyridazin-3-amine**, is provided below. A direct, experimentally validated synthesis pathway for **5-chloro-6-methoxypyridazin-3-amine** could not be located in the available literature. The key structural difference is the position of the chloro group; in the requested compound, it is at the 5-position, whereas the documented synthesis pathways lead to compounds with substitution at the 6-position, which is subsequently replaced.

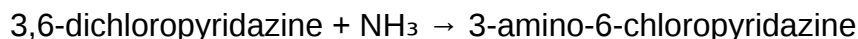
Synthesis Pathway Overview

The synthesis of 3-amino-6-methoxypyridazine is typically achieved in a two-step process. The first step involves the selective amination of 3,6-dichloropyridazine to yield 3-amino-6-chloropyridazine. The subsequent step is a nucleophilic substitution of the remaining chlorine atom with a methoxy group to produce the final product.

Step 1: Synthesis of 3-amino-6-chloropyridazine

The initial step of the synthesis involves the reaction of 3,6-dichloropyridazine with ammonia. This reaction selectively replaces one of the chlorine atoms with an amino group.

Reaction:

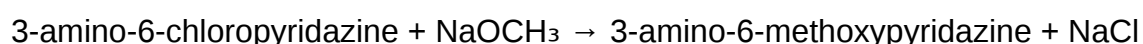


Various solvents and reaction conditions have been reported for this amination reaction, with yields being generally high.

Step 2: Synthesis of 3-amino-6-methoxypyridazine

The intermediate, 3-amino-6-chloropyridazine, is then converted to 3-amino-6-methoxypyridazine by reaction with sodium methoxide.^{[1][2][3]} This is a nucleophilic aromatic substitution reaction where the methoxide ion displaces the chloride ion.

Reaction:



This reaction is typically carried out in methanol at elevated temperatures.^[1]

Quantitative Data Summary

Step	Reactant(s)	Reagent(s)	Product	Molar Ratio (Reactant:Reagent)	Solvent	Temperature (°C)	Time (h)	Yield (%)
1	3,6-dichloropyridazine, Ammonia water	-	3-amino-6-chloropyridazine	1:1.5 to 1:3.75	Ethanol or Dichloromethane	78 - 100	5 - 9	82.6 - 96.7
2	3-amino-6-chloropyridazine, Sodium methoxide	Copper powder	3-amino-6-methoxypyridazine	1:1.14	Methanol	160	24	85.7

Experimental Protocols

Step 1: Synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine

Materials:

- 3,6-dichloropyridazine
- Ammonia water
- Ethanol or Dichloromethane
- Round bottom flask
- Reflux condenser
- Stirrer
- Heating mantle
- Silica gel for column chromatography
- Rotary evaporator

Procedure:

- In a round bottom flask, dissolve 3,6-dichloropyridazine (e.g., 14.90g, 100mmol) in a suitable solvent such as ethanol (377ml).[\[4\]](#)
- Add ammonia water (e.g., 26.3g, 750mmol) to the solution.[\[4\]](#)
- Heat the mixture at reflux (e.g., 78°C for ethanol) with stirring for a specified time (e.g., 5 hours).[\[4\]](#)
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Once the reaction is complete, cool the mixture to room temperature.

- Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the crude product by recrystallization and/or silica gel column chromatography to yield pure 3-amino-6-chloropyridazine.^[4]

Step 2: Synthesis of 3-amino-6-methoxypyridazine from 3-amino-6-chloropyridazine

Materials:

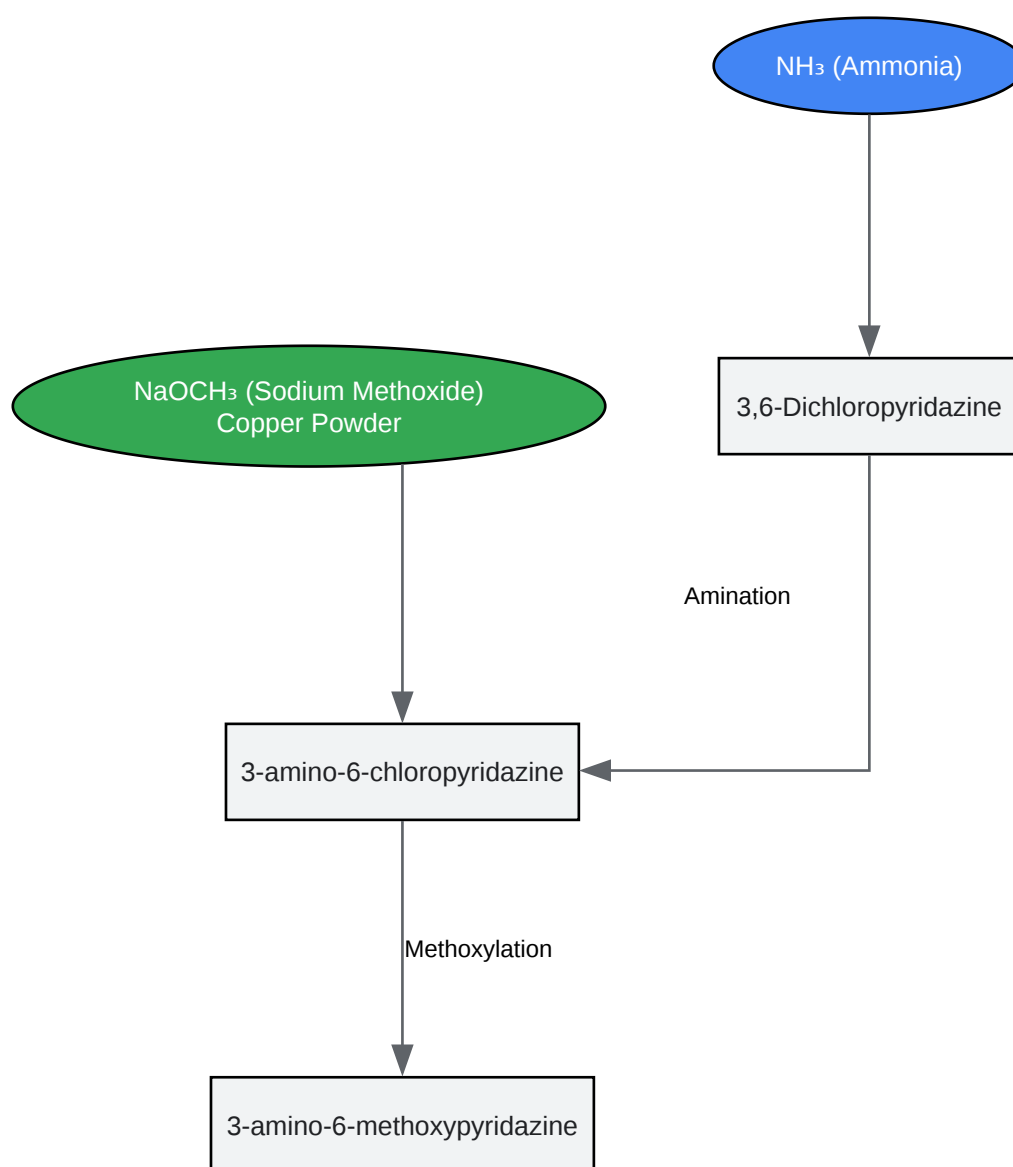
- 3-amino-6-chloropyridazine
- Sodium methoxide (25% w/w in methanol)
- Copper powder
- Methanol
- Sealed tube or Carius tube
- Heating apparatus
- Filtration apparatus
- Silica gel for column chromatography
- Rotary evaporator

Procedure:

- Place 3-amino-6-chloropyridazine (e.g., 500 mg, 3.86 mmol), sodium methoxide (1.0 ml, 4.4 mmol, 25 % w/w), and copper powder (331 mg, 5.17 mmol) in a sealed tube with methanol (3 ml).^[1]
- Heat the sealed tube at 160°C for 24 hours.^[1]

- After cooling, dilute the reaction mixture with methanol (10 ml) and filter to remove solid residues.[1]
- Concentrate the filtrate under vacuum using a rotary evaporator.[1]
- Purify the residue by chromatography on silica gel using a suitable eluent (e.g., acetate and hexane, 1:2) to obtain 3-amino-6-methoxypyridazine.[1]

Synthesis Pathway Diagram



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Caption: Two-step synthesis of 3-amino-6-methoxypyridazine.

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